N-(3-ethoxybenzyl)-4-fluoroaniline
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Overview
Description
N-(3-ethoxybenzyl)-4-fluoroaniline: is an organic compound that belongs to the class of aniline derivatives It features a benzyl group substituted with an ethoxy group at the 3-position and a fluorine atom at the 4-position on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethoxybenzyl)-4-fluoroaniline typically involves the reductive amination of 4-fluoroaniline with 3-ethoxybenzaldehyde. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (Na(OAc)3BH) under mild acidic conditions . The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: N-(3-ethoxybenzyl)-4-fluoroaniline can undergo various chemical reactions, including:
Reduction: Reduction of the nitro group (if present) to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the aniline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: DDQ in an organic solvent like dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to modify their properties, such as fluorescence or conductivity.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N-(3-ethoxybenzyl)-4-fluoroaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The ethoxy and fluoro substituents can influence the compound’s binding affinity and selectivity by affecting its electronic and steric properties . Molecular docking studies and structure-activity relationship (SAR) analyses are often employed to elucidate these interactions.
Comparison with Similar Compounds
N-(3-ethoxybenzyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a fluoro group.
N-(3-ethoxybenzyl)-3-(hexyloxy)aniline: Similar structure but with a hexyloxy group instead of a fluoro group.
Uniqueness: N-(3-ethoxybenzyl)-4-fluoroaniline is unique due to the presence of both ethoxy and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s stability, solubility, and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-4-fluoroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c1-2-18-15-5-3-4-12(10-15)11-17-14-8-6-13(16)7-9-14/h3-10,17H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBXCEYJMSJNLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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